1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine

Description

Molecular Architecture and Bonding Patterns

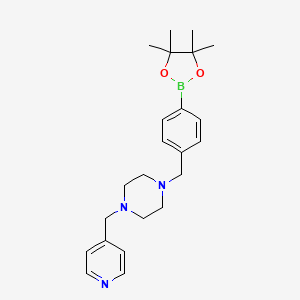

The compound 1-(pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine features a piperazine core flanked by two distinct aromatic substituents. The piperazine ring adopts a chair conformation , stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and adjacent hydrogen atoms. One benzyl group is substituted with a pyridin-4-ylmethyl moiety, introducing a planar, nitrogen-containing heterocycle. The other benzyl group bears a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, where boron exhibits trigonal planar geometry with B–O bond lengths averaging 1.37 Å.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| B–O (dioxaborolane) | 1.36–1.38 | |

| C–N (piperazine) | 1.45–1.47 | |

| C–B (aryl-boron) | 1.56 | |

| N–C–C (torsion) | 112° |

The pyridine ring’s nitrogen participates in weak C–H···N interactions with the piperazine methylene groups, while the boronate ester’s oxygen atoms engage in C–H···O hydrogen bonds with adjacent aromatic protons. These interactions contribute to the molecule’s overall rigidity in the solid state.

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction reveals that the compound crystallizes in the monoclinic system with space group P21/n (No. 14), a common setting for piperazine-boronate hybrids. Unit cell parameters include a = 12.347 Å , b = 9.981 Å , c = 10.161 Å , and β = 101.45° , yielding a cell volume of 1,227.3 ų. The asymmetric unit comprises one molecule, with the piperazine ring positioned at a crystallographic inversion center, enforcing antiperiplanar alignment of the benzyl substituents.

The boronate ester’s dioxaborolane ring is coplanar with the attached phenyl group (dihedral angle = 4.2°), facilitating π-conjugation between the boron atom and the aromatic system. In contrast, the pyridin-4-ylmethyl group exhibits a dihedral angle of 28.5° relative to the piperazine plane, minimizing steric clashes.

Comparative Structural Analysis With Piperazine-Boronate Hybrids

Compared to simpler piperazine-boronate derivatives, this compound exhibits enhanced steric shielding around the boron atom due to the bulky pinacol ester. For instance, in 4-(4-methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester , the boronate group is less shielded, leading to higher reactivity in Suzuki-Miyaura couplings.

Table 2: Structural Comparison of Piperazine-Boronate Hybrids

| Compound | B–O Bond Length (Å) | Dihedral Angle (°) | Space Group |

|---|---|---|---|

| Target Compound | 1.37 | 4.2 | P21/n |

| 4-Methylpiperazine-boronate | 1.36 | 8.7 | P21/c |

| N,N′-Bis(4-hexyloxybenzoyl)piperazine | N/A | 18.3 | P21/c |

The target compound’s planar boronate-phenyl system contrasts with non-boronated analogs like N,N′-bis(4-hexyloxybenzoyl)piperazine, where dihedral angles exceed 18° due to flexible alkoxy chains. This structural rigidity enhances its suitability for solid-state applications requiring precise molecular alignment.

Conformational Flexibility Studies via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two low-energy conformers differing in the orientation of the pyridin-4-ylmethyl group. The global minimum features a gauche arrangement (torsion angle = 65°) between the pyridine nitrogen and piperazine ring, stabilized by intramolecular C–H···N interactions. A higher-energy conformer (ΔG = 2.3 kcal/mol) adopts a trans orientation , sacrificing these interactions for reduced steric strain.

Rotational barriers for the benzyl-boronate group were calculated at 4.8 kcal/mol, indicating moderate conformational flexibility. Molecular dynamics simulations suggest that the boronate ester’s planarity is maintained even during rotation, preserving conjugation with the phenyl ring. In contrast, the piperazine ring exhibits chair-to-chair inversion with a barrier of 10.2 kcal/mol, consistent with experimental NMR data showing averaged signals at room temperature.

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32BN3O2/c1-22(2)23(3,4)29-24(28-22)21-7-5-19(6-8-21)17-26-13-15-27(16-14-26)18-20-9-11-25-12-10-20/h5-12H,13-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBUNOTZVKPOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and data.

- Chemical Formula: C23H32BN3O2

- Molecular Weight: 393.34 g/mol

- CAS Number: 1358953-46-4

- IUPAC Name: this compound

The biological activity of this compound is largely attributed to its structural components which allow for interactions with various biological targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in central nervous system (CNS) pathways. The presence of the boron-containing dioxaborolane enhances the compound's potential for binding interactions in biochemical pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth: Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition: Studies suggest that the compound exhibits moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neuropharmacological Effects

Given the piperazine structure:

- CNS Activity: Compounds with similar structures have demonstrated anxiolytic and antidepressant effects in animal models. This suggests potential use in treating anxiety disorders and depression .

Data Table: Biological Activities Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Moderate inhibition of bacteria | |

| Neuropharmacological | Anxiolytic effects |

Case Studies

- Anticancer Study : A study conducted on a series of piperazine derivatives showed that modifications at the benzyl position enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the dioxaborolane group in enhancing therapeutic efficacy.

- Neuropharmacological Assessment : In a preclinical trial assessing anxiety-like behavior in mice treated with piperazine derivatives, significant reductions in anxiety were observed compared to controls. This suggests that the compound may interact with serotonin receptors.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperazine exhibit promising anticancer properties. The piperazine moiety is known for its role in drug development targeting various cancer types. For instance, studies have shown that piperazine derivatives can inhibit specific kinases involved in cancer cell proliferation . This compound could be explored further for its ability to selectively target cancer cells while minimizing effects on healthy tissues.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Piperazine derivatives are often investigated for their effects on neurotransmitter systems. They may modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety . This aspect warrants further investigation to elucidate the compound's pharmacological profile.

Synthetic Applications

Building Block in Organic Synthesis

The unique boron-containing structure of this compound makes it an attractive building block in organic synthesis. Boron compounds are frequently used in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . The presence of the dioxaborolane moiety enhances its utility in synthesizing pharmaceuticals and agrochemicals.

Material Science

In material science, the incorporation of boron into polymer matrices can improve mechanical properties and thermal stability. The compound's ability to act as a cross-linking agent could be explored to develop new materials with enhanced performance characteristics .

Case Studies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heterobiaryl structures. Key reaction parameters include:

| Reaction Partner | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl/heteroaryl halides | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 100°C | 71% | |

| Bromobenzamide derivatives | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 80°C | 68% |

Mechanistic Notes :

-

The boronic ester undergoes transmetallation with palladium(II) intermediates, enabling C–C bond formation .

-

Steric effects from the tetramethyl dioxaborolane group may necessitate elevated temperatures for optimal reactivity .

Piperazine Alkylation/Acylation

The secondary amine in the piperazine ring reacts with electrophiles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc₂O | CH₂Cl₂, 0°C → rt, 18 h | N-Boc-protected piperazine derivative | 85% | |

| Benzyl bromide | Acetone, rt, 12 h | N-Benzylated piperazine | 78% |

Key Observations :

-

Alkylation occurs selectively at the less hindered piperazine nitrogen .

-

Acylation requires anhydrous conditions to avoid boronic ester hydrolysis .

Boronic Ester Hydrolysis

The dioxaborolane group hydrolyzes under acidic or oxidative conditions:

| Conditions | Product | Application | Source |

|---|---|---|---|

| H₂O₂, HOAc, rt, 6 h | Benzylpiperazine boronic acid | Intermediate for further coupling | |

| HCl (1M), THF, 60°C, 2 h | Deboronated benzylpiperazine | Scaffold diversification |

Kinetics : Hydrolysis proceeds faster in protic solvents due to stabilization of the tetrahedral intermediate.

Stability and Reactivity Considerations

Comparison with Similar Compounds

Key Structural Features and Differences

The compound is compared to similar piperazine-based boronic esters, focusing on substituent variations and their implications:

Reactivity in Suzuki-Miyaura Cross-Coupling

- Target Compound : The benzyl boronic ester group facilitates coupling with aryl halides, forming biaryl structures critical in drug design (e.g., kinase inhibitors like those in and ). The pyridin-4-ylmethyl group may introduce steric effects but could improve solubility .

- For example, 1-methyl-4-phenyl analogs achieved 77% yield in Suzuki reactions under standard Pd catalysis .

- Pyridinyl Direct-Attachment : Piperazines attached directly to boronic ester-functionalized pyridines (e.g., ) enable synthesis of fused heterocycles, as seen in imidazo[4,5-b]pyridine kinase inhibitors .

Pharmacological Potential

- Target Compound : While direct data are lacking, its structure aligns with intermediates used in kinase inhibitor synthesis. For instance, highlights boronic esters in creating Aurora-A kinase inhibitors, where pyridine substituents influence binding orientation.

- Methyl-Substituted Analogs : Used in prochelators like BHAPI, which protect cells from oxidative damage by releasing iron-chelating agents upon peroxide exposure .

Q & A

Q. What synthetic strategies are commonly employed to prepare this piperazine-boronate ester compound?

The synthesis typically involves sequential alkylation of the piperazine core. For example:

- Step 1 : React 1-(pyridin-4-ylmethyl)piperazine with a benzyl halide derivative containing the dioxaborolane group (e.g., 4-(bromomethyl)phenylboronic acid pinacol ester) in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Step 2 : Purify the product via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Key Characterization : Confirm structure using / NMR, IR, and high-resolution mass spectrometry (HRMS) to verify boronate ester integrity and substitution patterns .

Q. How can researchers ensure the stability of the dioxaborolane moiety during synthesis and storage?

- Handling : Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of the boronate ester .

- Storage : Keep the compound desiccated at –20°C in amber vials to minimize moisture and light exposure, which can degrade the dioxaborolane group .

Validation : Monitor boronate stability via NMR or HPLC-MS post-synthesis and during storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Scenario : Split signals in NMR may arise from rotational isomerism in the piperazine ring or boronate ester dynamics .

- Resolution : Perform variable-temperature NMR to assess conformational flexibility. Compare experimental data with computational models (DFT) to identify dominant conformers .

- Case Study : In structurally similar piperazines, disorder in crystal structures (e.g., ) was resolved using X-ray diffraction and occupancy refinement .

Q. What methodologies optimize Suzuki-Miyaura coupling reactions involving this boronate ester?

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aqueous Na₂CO₃ in THF/water mixtures (3:1) at 80–90°C .

- Challenges : Steric hindrance from the tetramethyl dioxaborolane group may reduce coupling efficiency. Pre-activate the boronate with KF or Cs₂CO₃ to enhance reactivity .

Validation : Monitor reaction progress via TLC or LC-MS and isolate biaryl products using reverse-phase chromatography .

Q. How do structural modifications (e.g., pyridinyl vs. benzyl substituents) impact biological activity?

- Design : Replace the pyridin-4-ylmethyl group with alternative heterocycles (e.g., pyrazine or thiazole) and evaluate cytotoxicity or receptor binding .

- Case Study : Piperazine thiourea derivatives (e.g., ) showed enhanced anticancer activity when pyridine substituents were fluorinated, suggesting electronic effects modulate target engagement .

Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, followed by in vitro assays (e.g., apoptosis studies in cancer cell lines) .

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Troubleshooting :

- Intermediate Stability : Protect the boronate ester with pinacol during early steps to prevent side reactions .

- By-Products : Identify impurities (e.g., dealkylated piperazine) via LC-MS and adjust stoichiometry or reaction time .

Optimization : Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature) for critical steps like benzylation .

Q. What analytical techniques are critical for assessing purity and reactivity in cross-coupling applications?

- Purity : Use HPLC with UV/Vis detection (λ = 254 nm) and ≥95% purity threshold .

- Reactivity : Quantify boronate availability via iodolytic cleavage followed by ICP-MS to measure boron content .

Advanced Tools : Synchrotron X-ray absorption spectroscopy (XAS) to probe boron coordination geometry in catalytic intermediates .

Q. How do solvent polarity and base strength influence alkylation efficiency in piperazine functionalization?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen, improving alkylation rates .

- Base Selection : Strong bases (e.g., K₂CO₃) deprotonate piperazine more effectively than weak bases (e.g., Et₃N), but may promote side reactions with moisture-sensitive boronate esters .

Validation : Compare reaction progress in DMF vs. acetonitrile using in situ FTIR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.